

Comparative Analysis of 3-tert-butylphenylboronic Acid in Cross-Reactivity Studies

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Compound of Interest

Compound Name: 3-Tert-butylphenylboronic acid

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This guide provides a comparative analysis of **3-tert-butylphenylboronic acid**, focusing on its cross-reactivity and selectivity profile as an enzyme inhibitor. Due to the limited availability of comprehensive cross-reactivity screening data for this specific compound, this guide synthesizes available information on its inhibitory activities and compares it with other relevant phenylboronic acid derivatives.

Executive Summary

3-tert-butylphenylboronic acid is an organoboron compound with potential applications in medicinal chemistry and organic synthesis.^[1] Like other boronic acids, it can form reversible covalent bonds with the active site serine residues of proteases, making it a potential inhibitor of these enzymes.^{[2][3][4][5][6]} The presence of a bulky tert-butyl group at the meta position can influence its steric and electronic properties, thereby affecting its reactivity and selectivity.^[1] This guide explores the known inhibitory activities of **3-tert-butylphenylboronic acid** and compares its potential cross-reactivity with that of other phenylboronic acid analogs, drawing upon available experimental data.

Data Presentation: Inhibitory Activity of Phenylboronic Acid Derivatives

While specific cross-reactivity data for **3-tert-butylphenylboronic acid** across a broad panel of enzymes is not readily available in the reviewed literature, we can infer its potential activity by comparing it with other substituted phenylboronic acids. The following table summarizes the inhibitory activity of various phenylboronic acid derivatives against Class A and Class C β -lactamases, which are serine proteases. This data provides a basis for understanding how different substituents on the phenyl ring affect inhibitory potency.

Table 1: Inhibitory Profile of Phenylboronic Acid Derivatives against Serine β -Lactamases^[7]

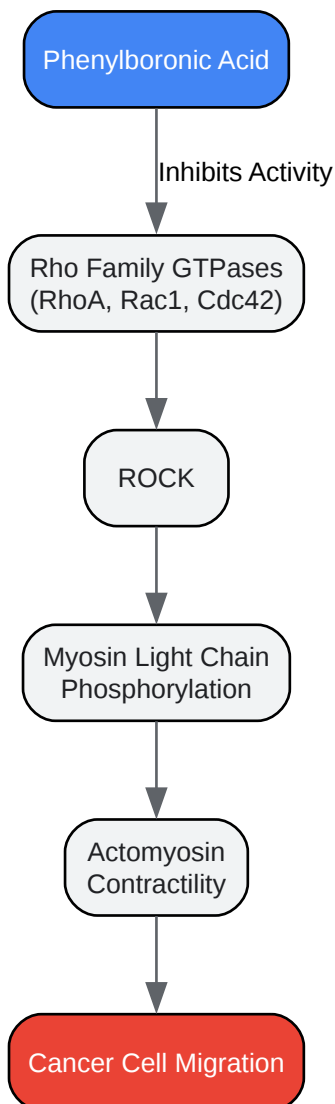
Compound	Derivative	Target Enzyme	Ki (μM)
1	Phenylboronic acid	KPC-2 (Class A)	>200
GES-5 (Class A)	>200		
AmpC (Class C)	4.85		
2	2-Carboxyphenylboronic acid	KPC-2 (Class A)	0.85
GES-5 (Class A)	1.20		
AmpC (Class C)	>200		
3	3-Carboxyphenylboronic acid	KPC-2 (Class A)	25
GES-5 (Class A)	18		
AmpC (Class C)	1.45		
4	2-(Carboxymethyl)phenylboronic acid	KPC-2 (Class A)	0.45
GES-5 (Class A)	0.90		
AmpC (Class C)	>200		
5	3-(Carboxymethyl)phenylboronic acid	KPC-2 (Class A)	15
GES-5 (Class A)	12		
AmpC (Class C)	5.30		

Note: Data for **3-tert-butylphenylboronic acid** is not available in this specific study. The table illustrates the impact of substituent position and type on inhibitory activity.

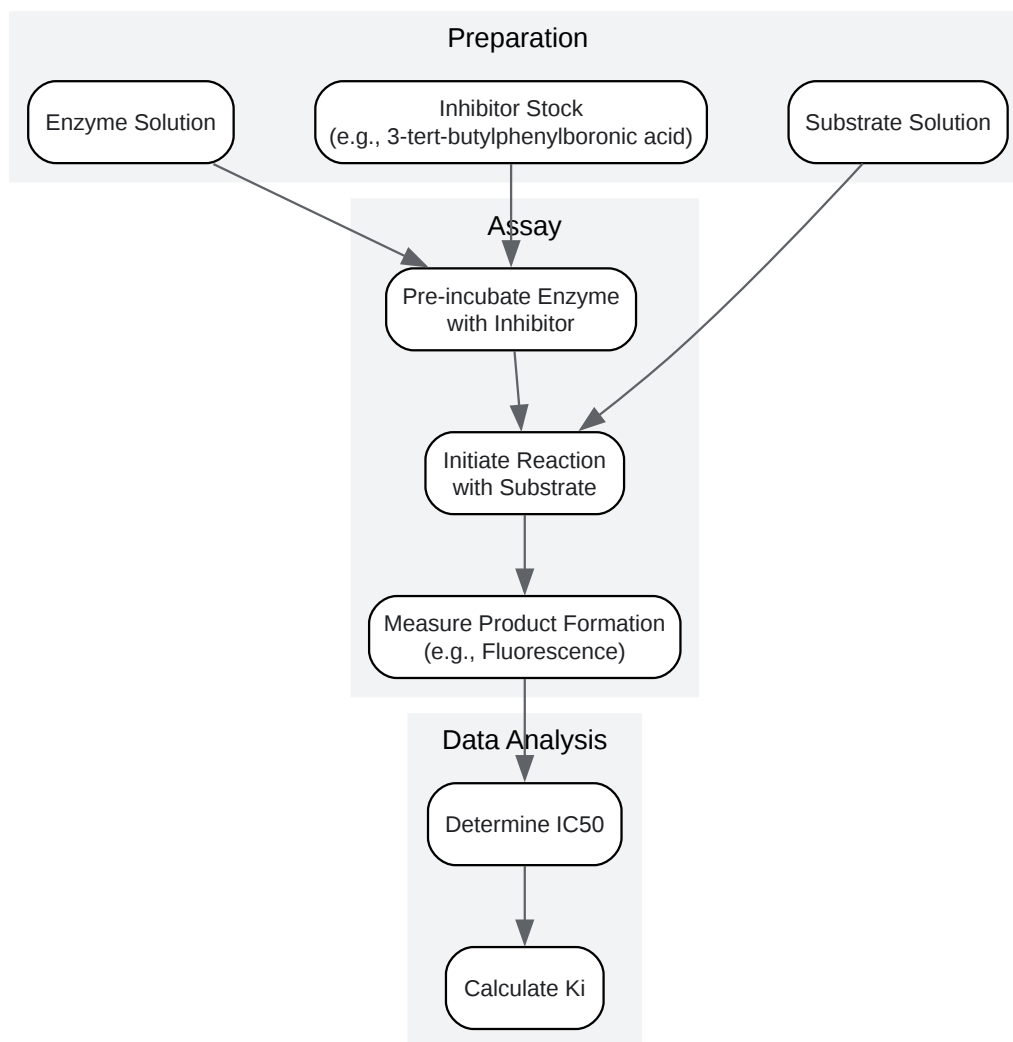
Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential mechanism of action for phenylboronic acids in cancer cell migration and a general workflow for assessing enzyme inhibition.

Potential Signaling Pathway Inhibition by Phenylboronic Acids



General Workflow for Enzyme Inhibition Assay

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